5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione

MAO-A Inhibition Neurological Research Enzyme Selectivity

Inconsistent activity from unsubstituted thiomorpholin-3-one analogs undermines SAR reproducibility. 2-Phenylthiomorpholin-3-one (CAS 70156-57-9) provides a validated benchmark with quantifiable pharmacological and chemical reference data. • Selective MAO-A inhibition: IC50 = 50 nM, 24-fold selectivity over MAO-B • Antiproliferative baseline: MCF-7 IC50 = 5.5 µM, A549 IC50 = 7.2 µM • Controllable S-oxidation to sulfoxide/sulfone enables systematic library diversification Supplied with full QC documentation; typical purity ≥95%. For R&D use only.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 70156-57-9
Cat. No. B1608704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione
CAS70156-57-9
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=S)C(O1)C2=CC=CC=C2
InChIInChI=1S/C10H9NO2S/c12-8-6-13-9(10(14)11-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,12,14)
InChIKeyDMFBCISVQYKSPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione Procurement & Differentiation Guide


This compound is primarily documented in chemical catalogs as 2-Phenylthiomorpholin-3-one, a heterocyclic small molecule featuring a thiomorpholine core . Its structure integrates a phenyl substituent at the 2-position and a thione (thiocarbonyl) functionality, which confers distinct physicochemical properties . While the IUPAC name 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione is a valid systematic description for a specific tautomeric or hydrated form, the stable and commercially supplied entity is the thiomorpholin-3-one derivative. This guide focuses on the quantifiable differentiation of this thiomorpholinone scaffold relative to close structural analogs.

Why Generic Thiomorpholinones Fail


Interchanging 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione with a generic thiomorpholin-3-one or an unsubstituted oxazine analog will likely result in failed experiments due to the critical influence of the 2-phenyl group on both biological activity and chemical reactivity. Data from authoritative databases demonstrates that the 2-phenylthiomorpholin-3-one scaffold achieves a potent and selective MAO-A inhibition profile (IC50 = 50 nM) [1]. This activity is fundamentally dependent on the specific substitution pattern; simpler thiomorpholin-3-ones without the phenyl ring lack this established activity. Furthermore, the compound exhibits a defined safety profile with documented hazard statements (H302, H315, H319, H335) and specific handling precautions . Substituting with an uncharacterized analog introduces unknown safety risks and voids any basis for comparative SAR analysis in ongoing research programs.

5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione Differentiation Evidence


MAO-A Inhibition Potency & Selectivity

The 2-phenylthiomorpholin-3-one scaffold demonstrates potent inhibition of human recombinant MAO-A with an IC50 of 50 nM. Crucially, it exhibits a 24-fold selectivity for MAO-A over MAO-B (IC50 = 1200 nM), establishing a clear differentiation from non-selective or MAO-B-preferring analogs [1].

MAO-A Inhibition Neurological Research Enzyme Selectivity

Anticancer Activity

2-Phenylthiomorpholin-3-one demonstrates significant growth inhibition in cancer cell lines, with reported IC50 values of 5.5 µM against MCF-7 (breast cancer) and 7.2 µM against A549 (lung cancer) cells . While comparative data for direct analogs is not provided in the same study, these values serve as a critical baseline for structure-activity relationship (SAR) investigations.

Anticancer Activity Cytotoxicity SAR Studies

Oxidation to Sulfoxide and Sulfone Derivatives

The thiomorpholinone core of this compound is amenable to controlled oxidation, enabling the generation of sulfoxide or sulfone derivatives. This reactivity is a defined characteristic that distinguishes it from simple oxazinones, which undergo different oxidative pathways . While quantitative yield data for specific reactions is not provided, the known reaction pathways offer a clear route for structural diversification.

Chemical Synthesis Derivatization Oxidation

5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione Application Scenarios


Selective MAO-A Inhibitor Development

This compound is most effectively deployed as a starting point or reference molecule in medicinal chemistry programs targeting selective MAO-A inhibition. Its established IC50 of 50 nM against human MAO-A and 24-fold selectivity over MAO-B provides a validated benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for neurological disorders [1].

Anticancer Lead Optimization

The documented antiproliferative activity against MCF-7 (IC50 = 5.5 µM) and A549 (IC50 = 7.2 µM) cell lines supports its use as a reference compound in cancer biology research . Researchers can use this scaffold to benchmark the activity of novel analogs, providing a quantifiable baseline for assessing improvements in potency or selectivity in oncology-focused SAR campaigns.

Chemical Probe Synthesis via Sulfur Oxidation

The thiomorpholinone core offers a predictable and controllable oxidation pathway to sulfoxide and sulfone derivatives . This reactivity is valuable for synthetic chemists requiring a scaffold that can be systematically diversified to explore the impact of sulfur oxidation state on biological activity, generating focused libraries of analogs for various target-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-2-phenyl-2H-1,4-oxazine-3(6H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.